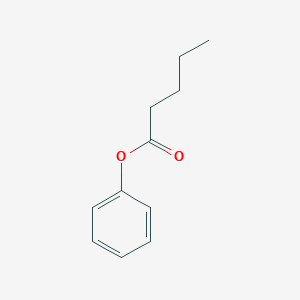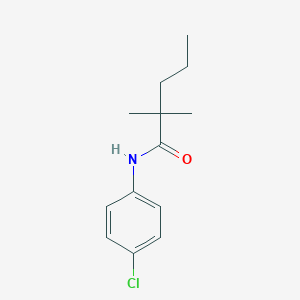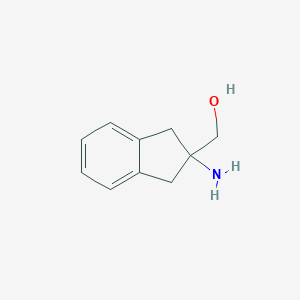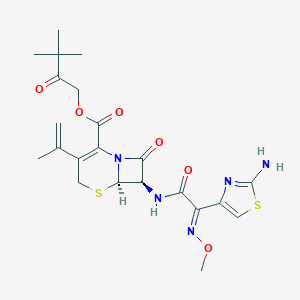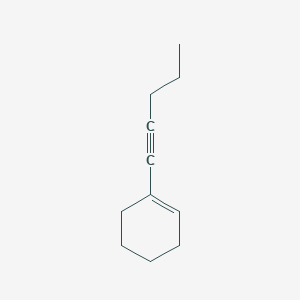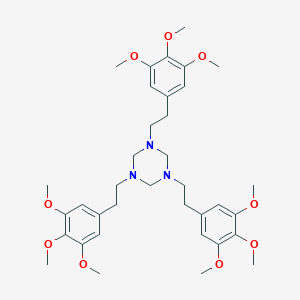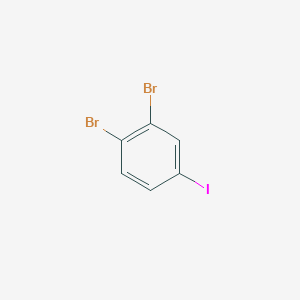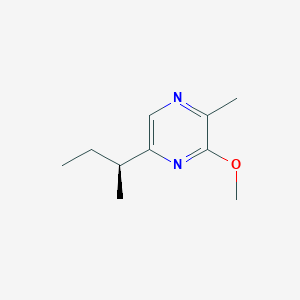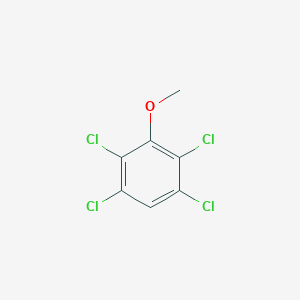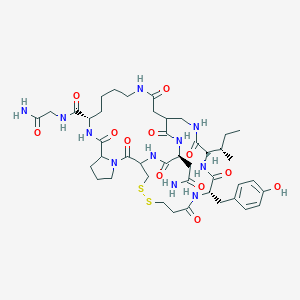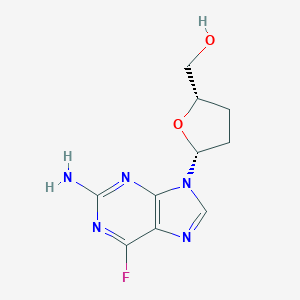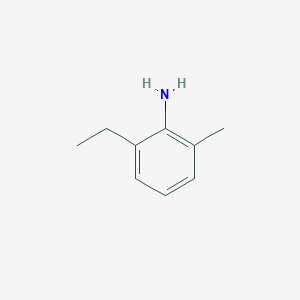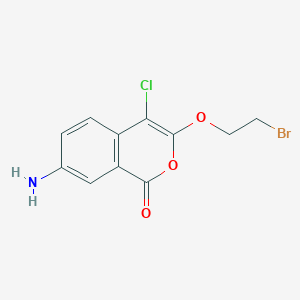
7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin, also known as AB-4CI, is a synthetic fluorescent probe that has been widely used in scientific research. AB-4CI is a member of the isocoumarin family of compounds, which are known for their diverse biological activities.
Mechanism Of Action
7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin acts as a fluorescent probe by undergoing a change in fluorescence upon binding to a target molecule. The mechanism of fluorescence quenching in 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin involves the transfer of energy from the excited state of the fluorophore to the target molecule. This results in a decrease in fluorescence intensity, which can be used to monitor the binding of 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin to the target molecule.
Biochemical And Physiological Effects
7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin is a non-toxic fluorescent probe that does not interfere with biological processes. 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin has been used to study a variety of biological processes, including enzyme activity, protein-protein interactions, and membrane dynamics. 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin is particularly useful for studying the activity of proteases, which are enzymes that cleave peptide bonds in proteins.
Advantages And Limitations For Lab Experiments
7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin is a versatile fluorescent probe that can be used to study a variety of biological processes. 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin is non-toxic and does not interfere with biological processes, making it suitable for use in live cell imaging. However, 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin has some limitations, including its sensitivity to pH and temperature. 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin is also sensitive to the presence of other molecules that can quench its fluorescence, which can limit its usefulness in certain applications.
Future Directions
There are several future directions for research involving 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin. One area of interest is the development of new fluorescent probes based on the isocoumarin scaffold. These probes could be designed to target specific biological processes, such as protein-protein interactions or enzyme activity. Another area of interest is the development of new methods for imaging protease activity in vivo. This could involve the use of 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin in combination with other imaging techniques, such as positron emission tomography (PET) or magnetic resonance imaging (MRI). Finally, there is a need for further research into the mechanism of fluorescence quenching in 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin, which could lead to the development of new fluorescent probes with improved properties.
Synthesis Methods
The synthesis of 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin involves the reaction of 7-amino-4-chloroisocoumarin with 2-bromoethanol in the presence of a base. The reaction proceeds through an SN2 mechanism, resulting in the formation of 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin has been used as a fluorescent probe to study a variety of biological processes, including enzyme activity, protein-protein interactions, and membrane dynamics. 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin is particularly useful for studying the activity of proteases, which are enzymes that cleave peptide bonds in proteins. 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin can be used to monitor the activity of proteases in real-time, providing valuable insights into the kinetics and mechanism of protease activity.
properties
CAS RN |
126062-22-4 |
|---|---|
Product Name |
7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin |
Molecular Formula |
C11H9BrClNO3 |
Molecular Weight |
318.55 g/mol |
IUPAC Name |
7-amino-3-(2-bromoethoxy)-4-chloroisochromen-1-one |
InChI |
InChI=1S/C11H9BrClNO3/c12-3-4-16-11-9(13)7-2-1-6(14)5-8(7)10(15)17-11/h1-2,5H,3-4,14H2 |
InChI Key |
BROYONYUMXAAPY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1N)C(=O)OC(=C2Cl)OCCBr |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)OC(=C2Cl)OCCBr |
Other CAS RN |
126062-22-4 |
synonyms |
7-amino-3-(2-bromoethoxy)-4-chloroisocoumarin ABE-CIC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



